1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one
Description
1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one is an enaminone derivative characterized by a conjugated system of a propen-1-one backbone substituted with a 6-bromo-2-pyridinyl group at the 1-position and a dimethylamino group at the 3-position. This compound belongs to a class of α,β-unsaturated ketones with significant utility in organic synthesis, particularly as intermediates in the preparation of heterocyclic compounds and pharmaceuticals. The bromine atom at the 6-position of the pyridine ring enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the dimethylamino group contributes to electron delocalization, influencing both chemical stability and biological activity .
Properties
IUPAC Name |
(E)-1-(6-bromopyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-13(2)7-6-9(14)8-4-3-5-10(11)12-8/h3-7H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOMMVMFAJNUQK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2-pyridinecarboxaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The aldehyde group of 6-bromo-2-pyridinecarboxaldehyde reacts with dimethylamine to form an imine intermediate. This intermediate then undergoes a condensation reaction with a propenone derivative to yield the final product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one
This compound replaces the pyridine ring with a brominated phenyl group. The absence of the pyridine nitrogen alters electronic properties, reducing polarity and hydrogen-bonding capacity. While the bromine retains utility in cross-coupling, the phenyl analog exhibits lower solubility in polar solvents (e.g., DMF) compared to the pyridinyl counterpart .
1-(3-Pyridinyl)-3-(dimethylamino)-2-propen-1-one
Here, the bromine is absent, and the pyridine ring is substituted at the 3-position. This analog has a melting point of 65–75°C and solubility in chloroform and dichloromethane, similar to the target compound .
Halogenated Derivatives
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone
This compound features a methyl group and dual halogens (Br, Cl) on the pyridine ring. The additional chlorine increases molecular weight (248.50 g/mol) and lipophilicity (XLogP3 = 2.6), making it more suited for hydrophobic interactions in drug design compared to the mono-brominated target compound .
1-(4-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one
Substituting bromine with chlorine on the phenyl ring reduces steric bulk and alters electronic effects. The lower atomic radius of chlorine may enhance solubility in aqueous media, though at the expense of cross-coupling efficiency .
Heterocyclic and Functionalized Analogs
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
Replacing the pyridine with a thiophene ring introduces sulfur-based π-electron richness, which can improve charge transport in materials science applications. However, the absence of bromine limits its utility in synthetic diversification .
1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one
This derivative includes a sulfonylmethyl-nitroaryl group, significantly increasing steric hindrance and molecular weight (C18H17ClN2O5S, 408.85 g/mol). The nitro group enhances electrophilicity, making it reactive toward nucleophilic aromatic substitution, a property absent in the target compound .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various models, and safety profiles.
- Chemical Formula : C₁₀H₁₁BrN₂O
- Molecular Weight : 255.12 g/mol
- CAS Number : 638197-51-0
- Structure : The compound features a bromo-substituted pyridine ring and a dimethylamino group, contributing to its pharmacological profile.
This compound has been shown to exhibit multiple mechanisms of action:
- Anticancer Activity : Studies indicate that this compound inhibits cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer cells, with IC50 values indicating potent activity (e.g., IC50 = 0.126 μM against MDA-MB-231) .
- Antifungal Properties : The compound has demonstrated antifungal activity against fluconazole-resistant strains of Candida species, suggesting potential therapeutic applications in treating resistant infections .
Anticancer Studies
A series of studies have evaluated the efficacy of this compound in vivo:
- Tumor Growth Inhibition : In murine models, this compound significantly reduced tumor growth and metastasis in breast cancer models. Notably, it showed a more favorable profile compared to established treatments like TAE226 .
- Mechanistic Insights : The compound's ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, highlights its potential as an anticancer agent .
Antifungal Studies
The antifungal activity was assessed through:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of less than 0.1 μg/mL against resistant strains of Candida, indicating strong antifungal potency .
Safety and Toxicity Profiles
Preliminary toxicity studies have indicated that this compound has a favorable safety profile:
- Acute Toxicity Testing : In Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg .
- Pharmacokinetics : The pharmacokinetic profile shows good oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), suggesting suitability for further development .
Data Summary Table
| Activity Type | Model/Cell Line | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 μM | Potent inhibition of cell proliferation |
| Antifungal | C. albicans (resistant) | <0.1 μg/mL | Strong antifungal activity |
| Safety Profile | Kunming mice | >2000 mg/kg | No acute toxicity observed |
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one?
- Methodology : The compound is synthesized via bromination of its precursor, 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one. In a nitrogen atmosphere, the precursor is treated with bromine in dichloromethane at 0°C, followed by neutralization with triethylamine. The product is isolated via filtration and distillation, yielding ~83% purity. Structural confirmation is achieved using -NMR (e.g., δ 9.09 ppm for pyridyl protons) .
- Alternative route : Cyclization reactions involving enaminones with dimethylformamide dimethylacetal (DMF-DMA) have been reported for analogous structures, suggesting adaptability for this compound .
Q. How is the compound characterized structurally and chemically?
- Techniques :
- NMR Spectroscopy : -NMR reveals distinct signals for the pyridyl ring (δ 8.5–9.1 ppm), dimethylamino group (δ ~3.0 ppm), and conjugated enone system .
- Mass Spectrometry : Molecular weight confirmation via ESI-MS (expected m/z: 255.1 for ) .
- Elemental Analysis : Validation of empirical formula () .
Q. What are the critical physicochemical properties influencing its reactivity?
- Melting Point : 65–75°C (varies with purity) .
- Solubility : Soluble in chloroform, dichloromethane, and THF; sparingly soluble in water .
- Stability : Hygroscopic and sensitive to light; decomposes at room temperature if not stored at -25°C .
Advanced Research Questions
Q. How does the compound function as a hemilabile ligand in transition metal catalysis?
- Mechanistic Insight : The dimethylamino group acts as a labile donor, while the pyridyl and enone moieties provide rigid coordination sites. This hemilability facilitates ligand substitution during catalytic cycles, as observed in Rh(I) and Ir(I) complexes for C–H activation or cross-coupling reactions .
- Experimental Design :
- Complex Synthesis : React the ligand with in THF under inert conditions.
- Characterization : Use X-ray crystallography to confirm octahedral geometry and variable-temperature NMR to study ligand lability .
Q. How can instability challenges during synthesis and storage be mitigated?
- Strategies :
- Low-Temperature Handling : Conduct bromination and subsequent steps at 0°C to prevent polymerization .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to avoid moisture/oxygen-induced degradation .
- Stabilizers : Co-crystallize with stabilizing agents (e.g., THF) to enhance shelf life .
Q. How to resolve contradictions in catalytic activity data across studies?
- Analytical Framework :
- Control Experiments : Compare catalytic efficiency of Rh vs. Ir complexes under identical conditions (solvent, temperature, substrate scope) .
- Computational Modeling : Use DFT to assess electronic effects of the bromo substituent on metal-ligand bond strength.
- Spectroscopic Probes : Operando IR or XAFS to monitor ligand behavior during catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
